![molecular formula C19H11Cl4N3O B2645902 5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338773-97-0](/img/structure/B2645902.png)
5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as TCMDC-124041, has a molecular formula of C19H11Cl4N3O . It is a complex organic compound with a molecular weight of 439.1 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings and chlorine substitutions . The InChI string, which represents the structure of the molecule, isInChI=1S/C19H11Cl4N3O/c20-12-3-1-11 (13 (21)5-12)9-26-17-7-15 (23)14 (22)6-16 (17)25-19 (26)10-2-4-18 (27)24-8-10/h1-8H,9H2, (H,24,27) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 438.962673 g/mol, and its monoisotopic mass is 436.965623 g/mol . The topological polar surface area is 46.9 Ų .科学的研究の応用
Multidentate N-heterocyclic Biscarbenes and Their Complexes
The synthesis and characterization of multidentate N-heterocyclic biscarbenes, such as 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazole-2-ylidene), have been explored for their potential applications in coordination chemistry and organometallic complexes. These compounds, similar in structure to the query compound due to the presence of benzimidazole and pyridinone units, are stable under certain conditions and can react with metals like silver to yield complex derivatives. These complexes could have potential applications in catalysis, material science, and as building blocks for more complex molecular architectures (Caballero et al., 2001).
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Benzimidazolium salts and their complexes, such as those involving N-methylphthalimide-substituted benzimidazolium salts, have shown significant catalytic activity in carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis and the development of pharmaceuticals and agrochemicals. The structure-related benzimidazole derivatives act as ligands for metal centers, enhancing the catalytic efficiency of palladium complexes in reactions like Suzuki–Miyaura cross-coupling (Akkoç et al., 2016).
Antimicrobial Activity
Compounds bearing the benzimidazole and pyridine moieties have been synthesized and evaluated for their antimicrobial properties. For example, novel benzothiazole pyrimidine derivatives have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. These findings suggest potential applications of structurally similar compounds in the development of new antimicrobial agents (Maddila et al., 2016).
Luminescent Materials
The photophysical properties of complexes derived from benzimidazole ligands, such as those involving a 5,6-dimethyl-2-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-benzimidazole ligand, have been studied for their luminescent properties. These properties are of interest for applications in materials science, including the development of luminescent materials for display technologies and sensing applications (Destefano & Geiger, 2017).
Antiproliferative Agents
Derivatives of pyridine and benzimidazole have been explored for their potential as antiproliferative agents. The design and synthesis of such compounds, followed by screening against tumor cell lines, can lead to the discovery of new therapeutic agents targeting various malignancies. This research avenue is crucial for the ongoing development of cancer therapeutics (Al-Sanea et al., 2015).
特性
IUPAC Name |
5-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl4N3O/c20-12-3-1-11(13(21)5-12)9-26-17-7-15(23)14(22)6-16(17)25-19(26)10-2-4-18(27)24-8-10/h1-8H,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGRJNYRDRJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

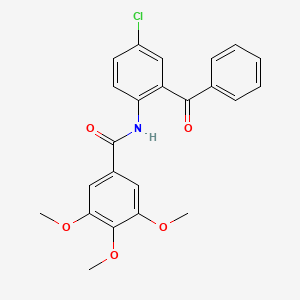
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)
![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2645822.png)
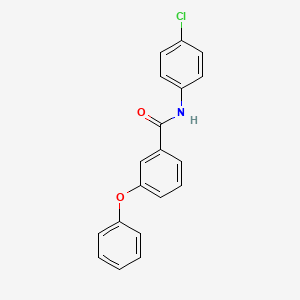
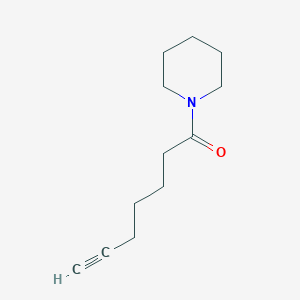
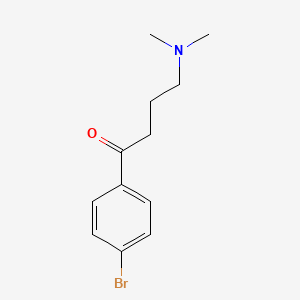

![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)

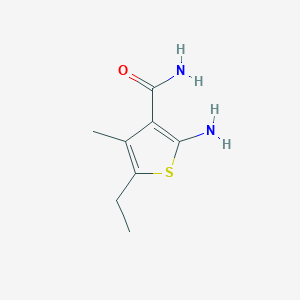
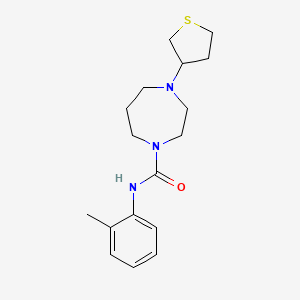

![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)
